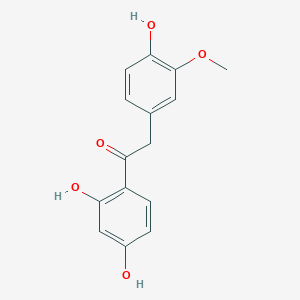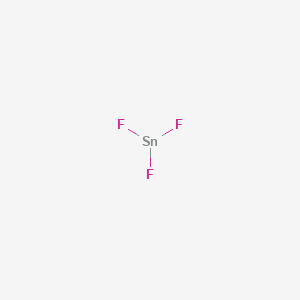
CID 5360484
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 5360484” is a chemical entity listed in the PubChem database. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of CID 5360484 involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized methods to ensure cost-effectiveness and efficiency. The industrial production methods may involve continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency in the product.
Análisis De Reacciones Químicas
Types of Reactions
CID 5360484 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
CID 5360484 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate for treating specific diseases.
Industry: this compound is utilized in industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of CID 5360484 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, modulating their activity, and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and context of use.
Propiedades
Fórmula molecular |
F3Sn |
|---|---|
Peso molecular |
175.71 g/mol |
InChI |
InChI=1S/3FH.Sn/h3*1H;/q;;;+3/p-3 |
Clave InChI |
XBCHABSFGCRJPU-UHFFFAOYSA-K |
SMILES canónico |
F[Sn](F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





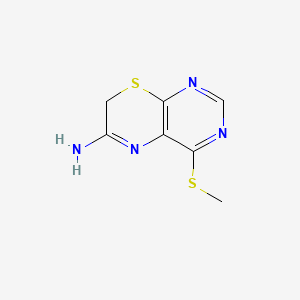
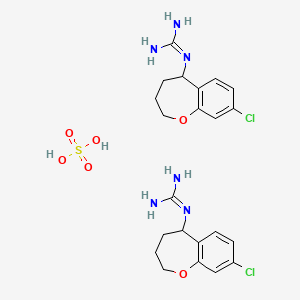
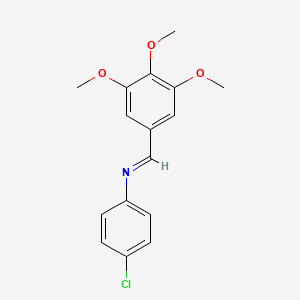
![3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline](/img/structure/B14662510.png)
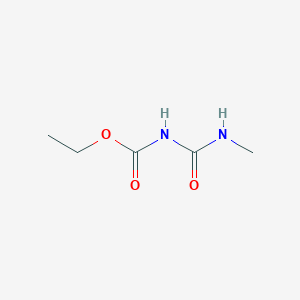
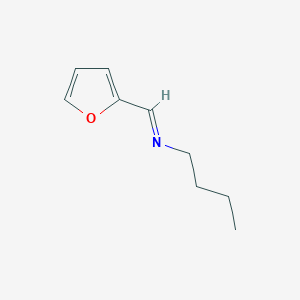

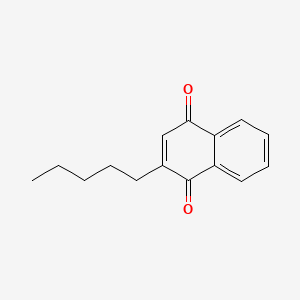
![Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate](/img/structure/B14662562.png)
